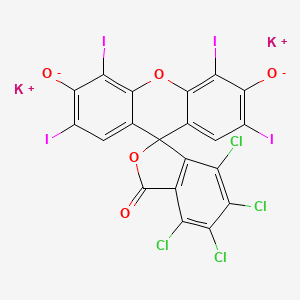

Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one, 4,5,6,7-tetrachloro-3',6'-dihydroxy-2',4',5',7'-tetraiodo-, dipotassium salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Rose bengal is a bright bluish pink compound that has been used as a dye, biological stain, and diagnostic aid. It is commonly used in eye drops to stain damaged conjunctival and corneal cells and thereby identify damage to the eye. The stain is also used in the preparation of Foraminifera for microscopic analysis, allowing the distinction between forms that were alive or dead at the time of collection.

Actividad Biológica

Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one, 4,5,6,7-tetrachloro-3',6'-dihydroxy-2',4',5',7'-tetraiodo-, dipotassium salt is a complex organic compound belonging to the class of spiro compounds. These compounds are characterized by a unique bicyclic structure where two rings share a single carbon atom. The presence of multiple halogen and hydroxyl groups in this particular compound enhances its biological activity and potential applications in medicinal chemistry and materials science.

Chemical Structure and Properties

The molecular structure of this compound includes:

- Spirocyclic framework : A bicyclic system formed by isobenzofuran and xanthenone.

- Halogen substituents : Four chlorine atoms and four iodine atoms contribute to its reactivity.

- Hydroxyl groups : Two hydroxyl groups enhance its antioxidant properties.

Antioxidant Activity

The hydroxyl groups in the structure of spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one can act as hydrogen donors, providing significant antioxidant properties . This activity helps mitigate oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.

Anticancer Properties

Research indicates that derivatives of spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one exhibit promising anticancer activities. For instance:

- Mechanism of Action : These compounds may induce apoptosis in cancer cells through the activation of specific signaling pathways. In vitro studies have shown that they can reduce cell viability and promote differentiation in neuroblastoma cells.

- Case Study : A derivative was tested against various cancer cell lines, demonstrating a dose-dependent reduction in cell viability, suggesting potential for therapeutic applications.

Interaction with Biological Targets

Studies have focused on the binding affinities of spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one derivatives with various biological targets. These interactions help elucidate their mechanisms of action:

- Binding Studies : In silico docking studies indicate strong binding to key enzymes involved in cancer metabolism.

Synthesis Methods

The synthesis of spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one can be achieved through several methods:

- Cycloaddition Reactions : Utilizing indoles with nitrostyrenes to create spiro[indole-3,5'-isoxazoles] which exhibit anticancer activity.

- One-Pot Synthesis : A method involving condensation reactions followed by oxidative cleavage has been developed to yield various derivatives.

Comparative Analysis with Similar Compounds

A comparison table highlighting structural features and biological activities of related compounds is provided below:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Eosin | Tetrabromo structure | Antimicrobial activity |

| 6-Nitrofluorescein | Nitro group | Strong fluorescent properties for imaging applications |

| Spiro[indole-3,5'-isoxazoles] | Indole moiety | Anticancer activity through differentiation induction |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one derivatives have demonstrated significant biological activities:

- Anticancer Activity : Research indicates that these compounds can induce apoptosis in cancer cells. For instance, a study showed a reduction in neuroblastoma cell viability at concentrations as low as 10 µM after 48 hours of treatment, with activation of caspase pathways being a key mechanism.

- Antimicrobial Properties : Some derivatives exhibit antimicrobial activity, making them potential candidates for developing new antibiotics or antifungal agents. Their effectiveness against various pathogens has been documented in laboratory settings.

Materials Science

In materials science, spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one derivatives are utilized for their unique optical properties:

- Fluorescent Dyes : The compound's strong fluorescence makes it suitable for applications in bioimaging and as fluorescent probes. Studies have highlighted its utility in tracking biological processes due to its photophysical properties.

- Thermally Responsive Materials : The thermal properties of halogenated derivatives suggest potential applications in creating materials that respond to temperature changes, which could be valuable in various industrial applications.

Study 1: Anticancer Activity Assessment

In a controlled study involving various cancer cell lines, spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one was tested for its anticancer properties. Results indicated a significant reduction in cell viability and the induction of apoptosis through caspase activation pathways at low concentrations (10 µM) over 48 hours.

Study 2: Photophysical Properties

Another investigation focused on the photophysical properties of spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one derivatives. The compounds exhibited strong fluorescence suitable for bioimaging applications. The study emphasized the influence of substituent effects on fluorescence intensity and stability, highlighting their potential as fluorescent probes in biological systems.

Data Table: Summary of Biological Activities

| Activity | Observation | Reference |

|---|---|---|

| Anticancer Activity | Reduction in neuroblastoma cell viability | |

| Antimicrobial Activity | Effective against various pathogens | |

| Fluorescence Properties | Strong fluorescence suitable for bioimaging |

Propiedades

Número CAS |

632-68-8 |

|---|---|

Fórmula molecular |

C20H4Cl4I4KO5 |

Peso molecular |

1012.8 g/mol |

Nombre IUPAC |

dipotassium;4,5,6,7-tetrachloro-2',4',5',7'-tetraiodo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate |

InChI |

InChI=1S/C20H4Cl4I4O5.K/c21-9-7-8(10(22)12(24)11(9)23)20(33-19(7)31)3-1-5(25)15(29)13(27)17(3)32-18-4(20)2-6(26)16(30)14(18)28;/h1-2,29-30H; |

Clave InChI |

JKFGYRNQDQPMTD-UHFFFAOYSA-N |

SMILES |

C1=C2C(=C(C(=C1I)[O-])I)OC3=C(C(=C(C=C3C24C5=C(C(=C(C(=C5Cl)Cl)Cl)Cl)C(=O)O4)I)[O-])I.[K+].[K+] |

SMILES canónico |

C1=C2C(=C(C(=C1I)O)I)OC3=C(C(=C(C=C3C24C5=C(C(=C(C(=C5Cl)Cl)Cl)Cl)C(=O)O4)I)O)I.[K] |

Apariencia |

Solid powder |

Key on ui other cas no. |

632-68-8 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Números CAS relacionados |

4159-77-7 (Parent) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Food Red 105 Rose Bengal B Rose Bengal B dipotassium salt, 131I-labeled cpd Rose Bengal B disodium salt Rose Bengal B disodium salt, 131I-labeled cpd Rose Bengal B, dipotassium salt |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.